Pentyl(propan-2-yl)amine, also known as N-pentyl-2-propan-2-ylamine, is an organic compound characterized by its aliphatic amine structure. It consists of a pentyl group (a five-carbon straight chain) attached to a nitrogen atom, which is also bonded to an isopropyl group (a branched three-carbon chain). The molecular formula for pentyl(propan-2-yl)amine is , and it has a molecular weight of approximately 143.25 g/mol. This compound's structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.
-Pentanamine, N-(1-methylethyl)-, also known as N-isopropyl-N-pentylamine or isopropylamylamine, is a primary amine with the chemical formula C8H19N. It has a molecular weight of 143.27 g/mol and a boiling point of 184 °C.
While research on 1-Pentanamine, N-(1-methylethyl)- is limited, potential scientific research applications based on its structure and properties include:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in the reactions.
Research into the biological activity of pentyl(propan-2-yl)amine is limited but suggests potential therapeutic applications. Its structure allows for interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities. Preliminary studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although specific studies on pentyl(propan-2-yl)amine are necessary to establish its bioactivity conclusively.
The synthesis of pentyl(propan-2-yl)amine typically involves multi-step organic synthesis techniques. A common method includes the reaction of pentylamine with propan-2-ol under controlled conditions to ensure the formation of the desired amine product. This reaction may be catalyzed by acids or bases to enhance yield and purity.
In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize production efficiency and product quality.
Pentyl(propan-2-yl)amine has several potential applications:
Several compounds share structural or functional similarities with pentyl(propan-2-yl)amine:
Compound Name | CAS Number | Unique Features |
---|---|---|
N-pentylamine | 111-72-3 | A simple primary amine without branching |
Isopropylamylamine | 36343-02-9 | Contains both pentyl and isopropyl groups |
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride | 3140995 | Incorporates a carboxylic acid moiety |
N-pentylglycine | 120-03-0 | Lacks the propan-2-yl group |
3-Aminohexanoic acid | 6000-60-0 | Shorter carbon chain with different biological activity |
Uniqueness: The presence of both pentyl and isopropyl groups in pentyl(propan-2-yl)amine distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction profile with biological targets. This unique structure may contribute to its specific reactivity and potential applications in medicinal chemistry.